

# Spectroscopic Profile of 4,6-Dichloro-5-methoxypyrimidine: A Technical Guide

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## Compound of Interest

Compound Name: 4,6-Dichloro-5-methoxypyrimidine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **4,6-dichloro-5-methoxypyrimidine**. The information presented herein is essential for the identification, characterization, and quality control of this important synthetic intermediate in pharmaceutical and agrochemical research. The guide includes detailed analyses of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra, supplemented with experimental protocols and data interpretation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **4,6-dichloro-5-methoxypyrimidine**. The following sections detail the proton (<sup>1</sup>H) and carbon-13 (<sup>13</sup>C) NMR data.

### <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum of **4,6-dichloro-5-methoxypyrimidine** is characterized by two distinct singlets, corresponding to the methoxy group protons and the proton on the pyrimidine ring.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
8.55	Singlet	1H	H-2 (pyrimidine ring)
4.00	Singlet	3H	-OCH <sub>3</sub>

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **4,6-Dichloro-5-methoxypyrimidine** (Solvent: CDCl<sub>3</sub>).

## <sup>13</sup>C NMR Spectroscopy

While direct experimental <sup>13</sup>C NMR data for **4,6-dichloro-5-methoxypyrimidine** is not readily available in the public domain, the chemical shifts can be predicted based on the analysis of structurally similar pyrimidine derivatives and established substituent effects. The electron-withdrawing nature of the chlorine and nitrogen atoms will significantly influence the chemical shifts of the ring carbons.

Chemical Shift ( $\delta$ ) ppm (Predicted)	Assignment
~160	C-4, C-6
~155	C-2
~130	C-5
~60	-OCH <sub>3</sub>

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for **4,6-Dichloro-5-methoxypyrimidine**.

## Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of **4,6-dichloro-5-methoxypyrimidine**. The presence of two chlorine atoms results in a characteristic isotopic cluster for the molecular ion peak.

Ion	Calculated Exact Mass (Da)	Predicted Relative Abundance
[C <sub>5</sub> H <sub>4</sub> <sup>35</sup> Cl <sub>2</sub> N <sub>2</sub> O] <sup>+</sup>	177.9700	100%
[C <sub>5</sub> H <sub>4</sub> <sup>35</sup> Cl <sup>37</sup> ClN <sub>2</sub> O] <sup>+</sup>	179.9671	~65%
[C <sub>5</sub> H <sub>4</sub> <sup>37</sup> Cl <sub>2</sub> N <sub>2</sub> O] <sup>+</sup>	181.9641	~10%

Table 3: Isotopic Distribution for the Molecular Ion of **4,6-Dichloro-5-methoxypyrimidine**.[\[1\]](#)

Common fragmentation pathways for this molecule are expected to involve the loss of a methyl radical ( $\cdot\text{CH}_3$ ) from the methoxy group, elimination of a chlorine atom ( $\cdot\text{Cl}$ ), or cleavage of the pyrimidine ring.

## Infrared (IR) Spectroscopy

The IR spectrum of **4,6-dichloro-5-methoxypyrimidine** displays characteristic absorption bands corresponding to its various functional groups.

Wavenumber (cm <sup>-1</sup> ) (Predicted)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H Stretch
2950-2850	Medium	Aliphatic C-H Stretch (-OCH <sub>3</sub> )
1600-1550	Medium-Strong	Pyrimidine Ring C=N and C=C Stretching
1480-1440	Medium	C-H Bending (-OCH <sub>3</sub> )
1300-1200	Strong	C-O-C Asymmetric Stretch
1100-1000	Strong	C-O-C Symmetric Stretch
850-750	Strong	C-Cl Stretch

Table 4: Predicted Characteristic IR Absorption Bands for **4,6-Dichloro-5-methoxypyrimidine**.

# Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for pyrimidine derivatives like **4,6-dichloro-5-methoxypyrimidine**.

## NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a clean, dry NMR tube.
- $^1\text{H}$  NMR Acquisition:
  - Insert the sample into the spectrometer.
  - Tune and shim the instrument to optimize magnetic field homogeneity.
  - Acquire a standard 1D  $^1\text{H}$  spectrum to determine the spectral width.
  - Typical parameters: pulse angle of 30-45°, relaxation delay of 1-5 seconds, and acquisition of 16-64 scans.
- $^{13}\text{C}$  NMR Acquisition:
  - Use a broadband probe to acquire the  $^{13}\text{C}$  spectrum.
  - Employ proton decoupling to simplify the spectrum and enhance signal-to-noise.
  - A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of  $^{13}\text{C}$ .

## Mass Spectrometry (Electron Ionization - EI)

- Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
- Data Acquisition:
  - Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

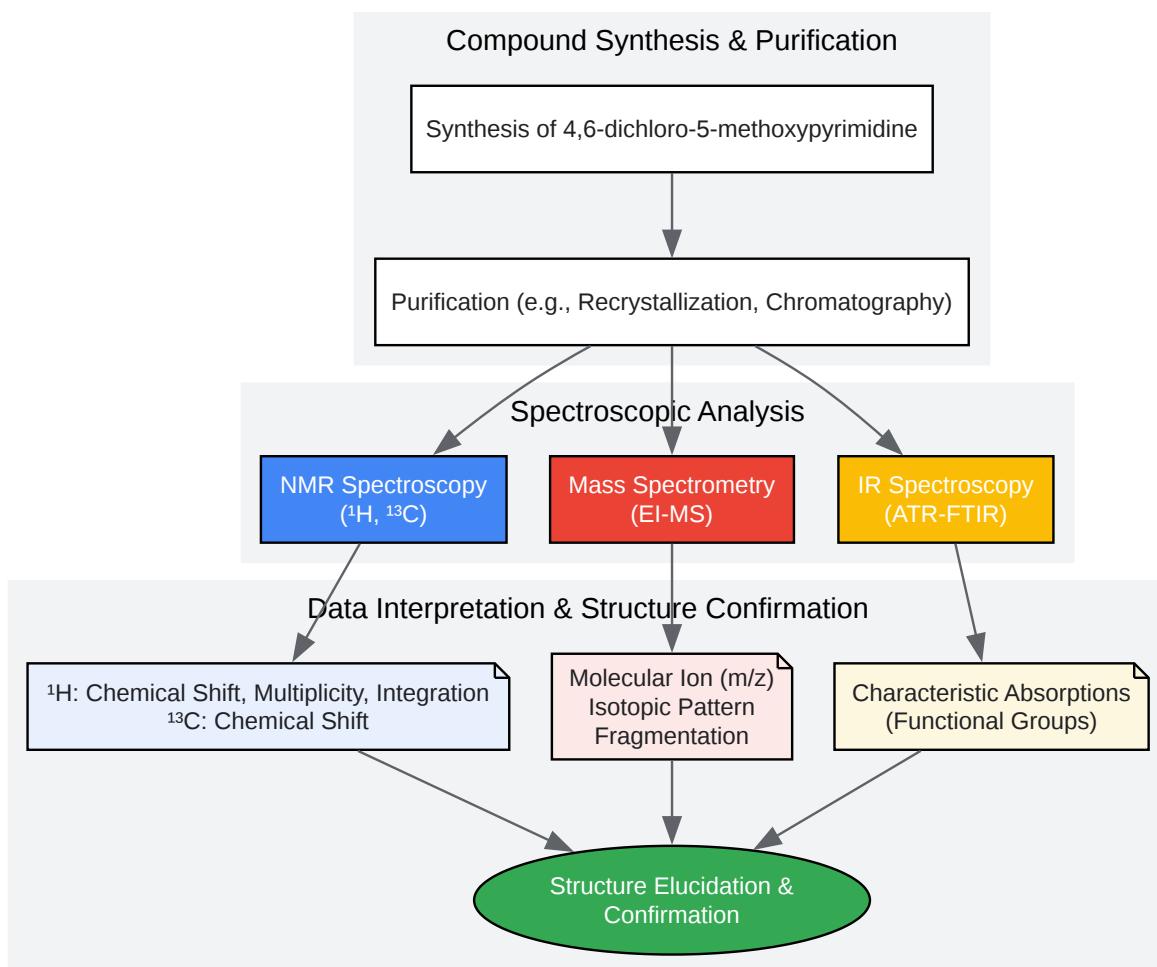
- In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV).
- The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
- The detector records the abundance of each ion to generate the mass spectrum.

## IR Spectroscopy (Attenuated Total Reflectance - ATR)

- Sample Preparation: Ensure the ATR crystal is clean. Place a small amount of the solid sample directly onto the crystal.
- Data Acquisition:
  - Apply pressure to ensure good contact between the sample and the crystal.
  - Collect a background spectrum of the clean, empty ATR crystal.
  - Collect the sample spectrum, typically co-adding 16-32 scans to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400  $\text{cm}^{-1}$ .

## Workflow and Data Integration

The comprehensive characterization of **4,6-dichloro-5-methoxypyrimidine** involves a logical workflow that integrates data from multiple spectroscopic techniques.



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## References

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